8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite
Overview
Description
8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides. It is an analogue of deoxyguanosine, where the nitrogen atom at position 7 is replaced by a carbon atom, and the nitrogen atom at position 8 is replaced by a nitrogen atom. This modification alters the hydrogen bonding properties and base-pairing characteristics of the nucleoside, making it useful in various biochemical and molecular biology applications .
Mechanism of Action
Target of Action
The primary target of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is DNA, specifically the nucleosides within the DNA structure . It forms stable base pairs with 2’-deoxy-5-methylisocytidine in DNA with antiparallel chain orientation (aps) and with 2’-deoxycytidine in duplexes with parallel chains (ps) .
Mode of Action
8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite interacts with its targets by being incorporated into oligonucleotides . The compound is synthesized and converted into a phosphoramidite, which is then incorporated into the oligonucleotides . This interaction results in changes to the stability of the DNA structure .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA synthesis and structure. It is incorporated into oligonucleotides through a process known as solid-phase synthesis . The side chain of the compound is introduced by the Sonogashira cross-coupling reaction .
Result of Action
The incorporation of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite into oligonucleotides results in more stabilized duplexes compared to those incorporating the non-functionalized 8-aza-7-deaza-2’-deoxyguanosine . This suggests that the side chains of the compound have steric freedom in duplex DNA .
Biochemical Analysis
Biochemical Properties
8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite plays a crucial role in biochemical reactions involving nucleic acids. It is commonly used in the synthesis of oligonucleotides, where it helps to stabilize DNA duplexes by preventing non-Watson-Crick hydrogen bonding. This compound interacts with various enzymes and proteins involved in DNA synthesis and repair, including DNA polymerases and ligases. The nature of these interactions is primarily based on the structural mimicry of the natural guanine base, allowing for efficient incorporation into DNA strands without disrupting the overall structure .
Cellular Effects
The effects of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite on cellular processes are significant. This compound influences cell function by enhancing the stability of DNA duplexes, which can impact cell signaling pathways, gene expression, and cellular metabolism. By preventing non-specific hydrogen bonding, it ensures that the synthesized oligonucleotides maintain their intended structure and function, leading to more accurate and reliable results in various cellular assays .
Molecular Mechanism
At the molecular level, 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite exerts its effects through specific binding interactions with DNA. The replacement of the N7 nitrogen atom on the guanine nucleobase with a carbon-hydrogen group prevents hydrogen bonding at that position, thereby enhancing the stability of the DNA duplex. This modification allows for more precise control over the incorporation of the nucleoside into DNA strands, facilitating enzyme-mediated processes such as DNA synthesis and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite are critical factors. This compound has been shown to maintain its stability over extended periods, making it suitable for long-term studies. Like all chemical compounds, it is subject to degradation over time, which can affect its efficacy in biochemical assays. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound remains effective in maintaining DNA stability over extended periods .
Dosage Effects in Animal Models
The effects of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite vary with different dosages in animal models. At lower doses, the compound effectively stabilizes DNA duplexes without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to carefully monitor and adjust dosages to achieve the desired outcomes while minimizing any negative impacts on the organism .
Metabolic Pathways
8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is involved in various metabolic pathways related to nucleic acid synthesis and repair. It interacts with enzymes such as DNA polymerases and ligases, which are crucial for the incorporation and stabilization of the modified nucleoside in DNA strands. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of nucleic acid-related processes .
Transport and Distribution
The transport and distribution of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure that the compound is efficiently delivered to its target sites, where it can exert its stabilizing effects on DNA. The localization and accumulation of the compound within cells are critical for its efficacy in biochemical assays .
Subcellular Localization
The subcellular localization of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is primarily within the nucleus, where it interacts with DNA. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity and function. The precise localization of the compound is essential for its role in stabilizing DNA and facilitating accurate nucleic acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite typically involves multiple steps. One common method includes the Sonogashira cross-coupling reaction to introduce the side chain, followed by the conversion of the nucleoside into the phosphoramidite form . The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of automated synthesizers for oligonucleotide production and stringent quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
Types of Reactions
8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite undergoes various chemical reactions, including:
Oxidation: Conversion of the phosphite triester to a phosphate triester.
Reduction: Reduction of any oxidized by-products to maintain the integrity of the nucleoside.
Substitution: Introduction of functional groups at specific positions on the nucleoside.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, sodium borohydride for reduction, and various protecting groups to ensure selective reactions at desired positions . The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions are modified oligonucleotides with enhanced stability and unique base-pairing properties. These oligonucleotides are used in various research and diagnostic applications .
Scientific Research Applications
8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and structures.
Medicine: Utilized in the design of therapeutic oligonucleotides for gene therapy and antisense applications.
Industry: Applied in the production of diagnostic kits and tools for genetic testing and research.
Comparison with Similar Compounds
Similar Compounds
7-Deaza-2’-deoxyguanosine: Lacks the nitrogen atom at position 7, resulting in different hydrogen bonding properties.
8-Aza-7-deaza-2’-deoxyisoguanosine: Similar structure but with different base-pairing characteristics.
7-Bromo-8-aza-7-deaza-2’-deoxyguanosine: Contains a bromine atom at position 7, providing unique chemical properties.
Uniqueness
8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is unique due to its specific modifications that enhance the stability and specificity of oligonucleotides. Its ability to form stable base pairs and its compatibility with various biochemical reactions make it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N,N-dimethylmethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-37-25-39(50-40-36(26-46-50)41(52)48-42(47-40)45-28-49(5)6)57-38(37)27-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,47,48,52)/t37-,38+,39+,59?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEKMTZJNCKRCK-KRPTXEAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)N=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)N=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53N8O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849565 | |
Record name | 1-(5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-D-erythro-pentofuranosyl)-6-{[(dimethylamino)methylidene]amino}-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30849565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
824.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500891-26-9 | |
Record name | 1-(5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-D-erythro-pentofuranosyl)-6-{[(dimethylamino)methylidene]amino}-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30849565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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